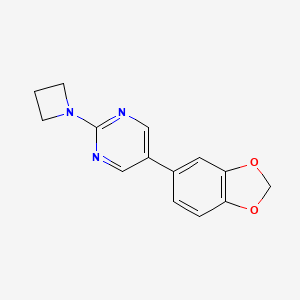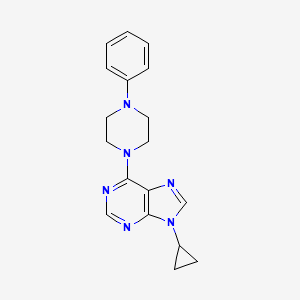![molecular formula C19H22N6O B6443169 4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine CAS No. 2549043-09-4](/img/structure/B6443169.png)
4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a piperazine ring, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrimidine and piperazine rings, along with the methoxyphenyl and methylpyrazolyl groups, contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound could be varied and complex, depending on the conditions and the reactants used. The presence of multiple functional groups in the molecule means it could potentially participate in a wide range of chemical reactions .Direcciones Futuras
The future research directions for this compound could involve further exploration of its potential biological activity, particularly its interaction with alpha1-adrenergic receptors . Additionally, further studies could be conducted to fully elucidate its synthesis, chemical reactions, and physical and chemical properties.
Mecanismo De Acción
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, by acting as a ligand . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound’s interaction with α1-ARs can affect these biochemical pathways and their downstream effects.
Pharmacokinetics
The compound’s pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability . Piperazine, a common structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The compound’s action on α1-ARs can lead to molecular and cellular effects that are beneficial for the treatment of various neurological conditions . For instance, some compounds with similar structures have shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Propiedades
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methylpyrazol-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-15-12-22-25(13-15)19-11-18(20-14-21-19)24-9-7-23(8-10-24)16-5-3-4-6-17(16)26-2/h3-6,11-14H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJPLVWHKVHSQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6443087.png)
![4-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6443094.png)
![6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B6443101.png)

![2-cyclopropyl-4-(difluoromethyl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443113.png)

![1-{2-[2-(azetidin-1-yl)pyrimidin-5-yl]phenyl}ethan-1-one](/img/structure/B6443127.png)
![2-cyclopropyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethylpyrimidine](/img/structure/B6443132.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6443137.png)
![2-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6443144.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443149.png)
![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B6443157.png)

![4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443173.png)